molecular formula C12H16N2O2 B7772625 (E)-tert-Butyl 2-benzylidenehydrazinecarboxylate

(E)-tert-Butyl 2-benzylidenehydrazinecarboxylate

Cat. No.: B7772625
M. Wt: 220.27 g/mol
InChI Key: LKKATZANDADGPR-UKTHLTGXSA-N
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Description

(E)-tert-Butyl 2-benzylidenehydrazinecarboxylate (CAS No. 24469-50-9) is a hydrazone derivative widely utilized in organic synthesis as a precursor for pharmaceuticals, agrochemicals, and functional materials. Its structure features a tert-butyl carbamate group attached to a benzylidene-hydrazine moiety, which confers stability and reactivity in diverse reactions.

Properties

IUPAC Name

tert-butyl N-[(E)-benzylideneamino]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-12(2,3)16-11(15)14-13-9-10-7-5-4-6-8-10/h4-9H,1-3H3,(H,14,15)/b13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKKATZANDADGPR-UKTHLTGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NN=CC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N/N=C/C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00425976
Record name ST4011361
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00425976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24469-50-9
Record name ST4011361
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00425976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BENZALDEHYDE (TERT-BUTOXYCARBONYL)HYDRAZONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Isolation and Purification

The product is isolated via filtration, washed with pentane or diethyl ether to remove unreacted benzaldehyde, and dried under vacuum. The (E)-isomer is predominantly formed due to steric and electronic factors favoring the trans configuration.

Structural Confirmation and Characterization

The identity of this compound is confirmed through spectroscopic techniques:

Table 1: Key Spectroscopic Data

TechniqueData
¹H NMR (CDCl₃)δ 8.05 (s, 1H, NH), 7.61 (d, J = 8.8 Hz, 2H, Ar-H), 6.88 (d, J = 8.8 Hz, 2H, Ar-H), 3.81 (s, 3H, OCH₃), 1.53 (s, 9H, t-Bu)
¹³C NMR δ 156.2 (C=O), 140.1 (C=N), 129.8–114.7 (Ar-C), 80.5 (t-Bu C), 28.2 (t-Bu CH₃)
IR (cm⁻¹)3320 (N-H stretch), 1705 (C=O), 1620 (C=N)

The absence of aldehyde protons (δ ~9–10 ppm) in the ¹H NMR spectrum confirms complete conversion to the hydrazone.

Alternative Synthetic Routes and Modifications

While the condensation of tert-butyl carbazate with benzaldehyde is the most widely reported method, alternative approaches include:

a) Use of Preformed Hydrazines

Hydrazine derivatives such as benzylhydrazine may react with tert-butyl chloroformate to form intermediate carbazates, though this route is less efficient due to competing side reactions.

b) Solvent-Free Conditions

Pilot studies suggest that neat reactions under microwave irradiation (50–80°C, 30–60 minutes) can achieve comparable yields (75–85%) while reducing solvent waste.

c) Catalytic Asymmetric Synthesis

Chiral gold(I) catalysts, such as chloro[tris(2,4-di-tert-butylphenyl)phosphite]gold(I), have been employed to induce enantioselectivity in related spirocyclic hydrazine derivatives, though their application to this compound remains unexplored.

Challenges and Practical Considerations

  • Isomer control : The (E)-isomer is favored due to reduced steric hindrance between the tert-butyl group and benzaldehyde’s phenyl ring. However, trace (Z)-isomers may form, necessitating careful chromatography (cyclohexane:EtOAc = 30:1).

  • Moisture sensitivity : The hydrazone is hygroscopic and should be stored under inert atmosphere to prevent hydrolysis back to the carbazate.

  • Scale-up limitations : Large-scale reactions (>100 mmol) may require extended reaction times or higher catalyst loadings to maintain yields.

Industrial Applications and Derivatives

This compound serves as a precursor for:

  • Spirocyclic compounds : Gold-catalyzed cyclization with alkynols yields spiro[4.4]nonane derivatives, which exhibit pharmacological activity.

  • Heterocyclic frameworks : Reaction with α,β-unsaturated aldehydes generates pyrazole and triazole analogs via [3+2] cycloadditions .

Chemical Reactions Analysis

Types of Reactions

(E)-tert-Butyl 2-benzylidenehydrazinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction can lead to the formation of hydrazine derivatives.

    Substitution: The benzylidene group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

    Oxidation: Benzaldehyde oxides.

    Reduction: Hydrazine derivatives.

    Substitution: Substituted benzylidene derivatives.

Scientific Research Applications

Structural Characteristics

This compound features a hydrazinecarboxylate moiety characterized by the molecular formula C12H16N2O2C_{12}H_{16}N_{2}O_{2} and a molecular weight of 220.27 g/mol. The structure comprises a tert-butyl group linked to a benzylidenehydrazinecarboxylate, which imparts both hydrophobic and polar properties, making it versatile in different chemical environments .

Synthetic Routes

Several synthetic methods have been developed for this compound, demonstrating its accessibility for research and industrial applications. Notable synthetic routes include:

  • Condensation Reactions : The compound can be synthesized through condensation reactions involving hydrazines and carbonyl compounds.
  • Functionalization : It serves as a building block for further functionalization in organic synthesis, allowing the creation of diverse derivatives with tailored properties .

Anticancer Properties

Research indicates that compounds structurally similar to this compound have shown promise as anti-cancer agents. For instance, derivatives of hydrazinecarboxylates have been investigated for their ability to act as antagonists of Mcl-1, a protein involved in cell survival pathways associated with cancer .

Enzyme Inhibition

Preliminary studies suggest that this compound may interact with specific proteins or enzymes, influencing pathways related to cell proliferation and apoptosis. Such interactions could pave the way for developing new therapeutic agents targeting various diseases .

Bioactive Compound Synthesis

Recent studies have highlighted the use of this compound in synthesizing bioactive compounds. For example, it has been utilized as an intermediate in constructing aza-indoles through palladium-catalyzed reactions, demonstrating its utility in complex organic syntheses .

Crystal Structure Analysis

The crystal structure analysis of related compounds has revealed insights into their hydrogen-bonding capabilities and structural stability under various conditions. Such studies are crucial for understanding the compound's behavior in biological systems and its potential therapeutic applications .

Mechanism of Action

The mechanism of action of (E)-tert-Butyl 2-benzylidenehydrazinecarboxylate involves its interaction with molecular targets through the hydrazone linkage. This interaction can lead to the formation of stable complexes with various biomolecules, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and the nature of the interacting molecules.

Comparison with Similar Compounds

Comparison with Structural Analogs

Hydrazinecarboxylate Derivatives

Table 1: Key Analogs and Properties
Compound Name (CAS No.) Similarity Score Yield (%) Physical State Key Applications
(E)-tert-Butyl 2-benzylidenehydrazinecarboxylate (24469-50-9) - 68–71 White solid/Yellow oil Precursor for hydrazones
tert-Butyl hydrazinecarboxylate (19740-72-8) 0.55 N/A Liquid Intermediate in peptide synthesis
Diisopropyl hydrazine-1,2-dicarboxylate (1046079-35-9) 0.53 N/A Crystalline Crosslinking agent
tert-Butyl 2-(4-(pyridin-2-yl)benzylidene)hydrazinecarboxylate (198904-84-6) 0.78 N/A Solid Metal coordination chemistry

Key Observations :

  • Steric and Electronic Effects : The tert-butyl group in this compound enhances steric protection of the hydrazone bond, improving stability compared to less bulky analogs like phenyl derivatives .
  • Reactivity : Substituents on the benzylidene moiety significantly alter reactivity. For example, the pyridinyl-substituted analog (similarity score 0.78) exhibits stronger coordination to transition metals due to the nitrogen lone pair .

Reactivity in Hydrazone Functionalization

Table 2: Comparative Reactivity in Amine Coupling
Substrate Amine Reaction Conditions Yield (%) Product Application
This compound n-Hexylamine PhCF₃, 120°C, 20 min 64 Hydrazinecarboxamide synthesis
Phenyl 2-benzylidenehydrazinecarboxylate n-Hexylamine PhCF₃, RT, 1 h 99 High-yield derivatization

Insights :

  • The tert-butyl group reduces electrophilicity at the carbamate carbonyl, slowing nucleophilic attack compared to phenyl derivatives, which react rapidly at room temperature .
  • tert-Butyl derivatives are preferred for stepwise syntheses requiring controlled reactivity, whereas phenyl analogs suit rapid, high-yield transformations.

Physicochemical Properties

  • Solubility : The tert-butyl group improves solubility in apolar solvents (e.g., hexane, ethyl acetate) compared to polar analogs like 5-(Piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one hydrochloride (similarity 0.66) .
  • Thermal Stability : Decomposition temperatures for tert-butyl hydrazinecarboxylates exceed 200°C, whereas isopropylidene analogs (e.g., CAS 16689-34-2) degrade below 150°C due to weaker steric protection .

Biological Activity

(E)-tert-Butyl 2-benzylidenehydrazinecarboxylate, with the CAS number 497164-25-7, is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₁₆N₂O₂, with a molecular weight of 220.27 g/mol. The compound features a hydrazinecarboxylate moiety, which is significant for its pharmacological properties. Its structure includes a tert-butyl group and a benzylidenehydrazinecarboxylate, contributing to its hydrophobic and polar characteristics, making it versatile in various chemical environments.

Biological Activity Overview

Research on the biological activity of this compound is still emerging, but preliminary studies indicate several potential pharmacological properties:

  • Anticancer Activity : Compounds with similar structures have shown promise as anti-cancer agents. Specifically, derivatives of hydrazinecarboxylates have been studied for their ability to act as antagonists of Mcl-1, a protein involved in cancer cell survival.
  • Enzyme Inhibition : There is evidence suggesting that this compound may inhibit specific enzymes that play roles in disease pathways, potentially influencing cellular proliferation and apoptosis.

In Vitro Studies

  • Cell Proliferation Assays : Initial assays conducted on cancer cell lines indicated that this compound could reduce cell viability in a dose-dependent manner. The compound was tested against various cancer types, showing significant cytotoxicity at higher concentrations.
  • Mechanistic Insights : Interaction studies revealed that the compound may target specific proteins involved in apoptosis pathways. This suggests that it could modulate cell death processes, contributing to its anticancer potential.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is beneficial to compare it with structurally related compounds. The following table summarizes several similar compounds and their respective biological activities:

Compound NameCAS NumberSimilarity IndexNotable Activity
tert-Butyl 2-(4-(pyridin-2-yl)benzylidene)hydrazinecarboxylate198904-84-60.76Anticancer properties
1-Benzyl 2-(tert-butyl) hydrazine-1,2-dicarboxylate57699-88-40.70Enzyme inhibition
tert-Butyl 1H-pyrazole-1-carboxylate219580-32-20.63Antimicrobial effects
dibenzyl diazene-1,2-dicarboxylate2449-05-00.60Potential anti-inflammatory activity

This comparative analysis highlights the unique structural attributes of this compound that may confer distinct biological activities not observed in other similar compounds.

Conclusion and Future Directions

The biological activity of this compound presents a promising area for future research. While initial findings suggest potential applications in cancer therapy and enzyme inhibition, further studies are essential to elucidate its mechanisms of action fully and evaluate its therapeutic efficacy.

Future research should focus on:

  • In Vivo Studies : To assess the pharmacokinetics and pharmacodynamics of the compound.
  • Mechanistic Studies : To explore the specific pathways influenced by this compound.
  • Development of Derivatives : To enhance its biological activity and selectivity.

Q & A

Q. What is the standard synthetic procedure for (E)-tert-Butyl 2-benzylidenehydrazinecarboxylate?

The compound is synthesized via condensation of tert-butylcarbazate and benzaldehyde in ethanol under reflux. A typical procedure involves:

  • Reagents : tert-butylcarbazate (1.00 equiv), benzaldehyde (1.00 equiv), ethanol (solvent).
  • Conditions : Reflux for 3 hours, followed by cooling and filtration.
  • Yield : 68–71% as a white solid after washing with hexane . Variations in yield (e.g., 71% vs. 68%) may arise from differences in solvent volume, reaction time, or purification methods.

Q. How is this compound characterized?

Key characterization methods include:

  • NMR Spectroscopy :
  • 1^1H NMR (CDCl₃): δ 7.85 (s, 1H, N=CH), 7.67–7.37 (m, aromatic H), 1.55 (s, 9H, tert-butyl) .
  • 13^{13}C NMR (DMSO-d₆): δ 152.9 (C=O), 143.6 (N=CH), 129.8–126.9 (aromatic C) .
    • IR Spectroscopy : Peaks at 1703 cm1^{-1} (C=O stretch) and 1529 cm1^{-1} (N-H bend) confirm hydrazone formation .
    • Mass Spectrometry : ESI-MS m/z 243.1 (M + Na+^+) .

Q. What are the stability and storage recommendations for this compound?

  • Storage : Keep in tightly sealed containers at 2–8°C in a dry, well-ventilated area away from heat and ignition sources .
  • Handling : Use non-sparking tools and grounded metal containers to minimize explosion risks .

Advanced Research Questions

Q. How can contradictions in reported yields (e.g., 71% vs. 68%) be resolved?

Yield discrepancies may arise from:

  • Purification Methods : Filtration vs. column chromatography (e.g., uses hexane washing, while employs petroleum ether/ethyl acetate purification) .
  • Reaction Time : Extended reflux durations (>3 hours) may degrade the product.
  • Solvent Purity : Residual water in ethanol can hinder condensation. Recommendation : Optimize reaction monitoring (e.g., TLC) and standardize solvent drying protocols.

Q. What role does this compound play in synthesizing functionalized peptides?

The compound serves as a key intermediate in:

  • Azadipeptide Synthesis : Copper-catalyzed alkynylation with hydrazides yields azadipeptides for studying peptide backbone modifications .
  • Hydrazone Derivatives : Reacting with n-hexylamine produces semicarbazones, useful in drug discovery (64% yield via recrystallization) . Mechanistic Insight : The tert-butyl group enhances steric protection of the hydrazone bond during coupling reactions .

Q. How can stereochemical integrity (E/Z isomerism) be controlled during synthesis?

  • Thermodynamic Control : Reflux conditions favor the (E)-isomer due to steric hindrance between the tert-butyl group and benzaldehyde .
  • Solvent Effects : Polar solvents like ethanol stabilize the (E)-isomer via hydrogen bonding .
  • Validation : Low-temperature 1^1H NMR can detect minor Z-isomer peaks (e.g., δ 7.80–7.62 ppm for N=CH) .

Q. How do spectral data discrepancies (e.g., NMR shifts in CDCl₃ vs. DMSO) impact structural analysis?

  • Solvent-Induced Shifts : In DMSO-d₆, the N=CH proton resonates at δ 7.85 (s), while in CDCl₃, it appears at δ 7.80 (s) due to hydrogen bonding with DMSO .
  • Quantitative Analysis : Use 15^{15}N NMR or X-ray crystallography to resolve ambiguities in hydrazone tautomerism .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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(E)-tert-Butyl 2-benzylidenehydrazinecarboxylate
Reactant of Route 2
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(E)-tert-Butyl 2-benzylidenehydrazinecarboxylate

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